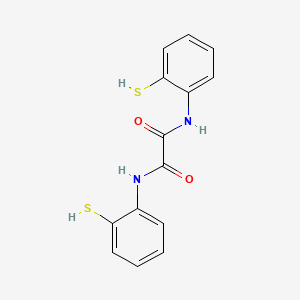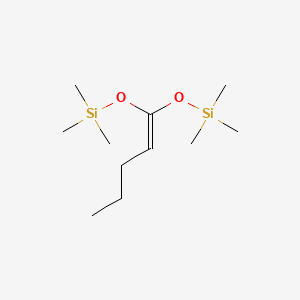
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction can be represented as follows:
[ \text{R}_3\text{N} + \text{R’}\text{I} \rightarrow \text{R}_3\text{N}+\text{R’}\text{I}- ]
where (\text{R}_3\text{N}) represents the tertiary amine and (\text{R’}\text{I}) represents the alkyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with a hydroxide ion would yield an alcohol, while elimination reactions would produce alkenes.
Aplicaciones Científicas De Investigación
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, given the known efficacy of quaternary ammonium compounds against bacteria and viruses.
Industry: It is used in the formulation of surfactants and detergents, as well as in the production of certain polymers.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the positively charged ammonium group can interact with negatively charged sites on proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Iodide: Another quaternary ammonium compound with similar properties but shorter alkyl chains.
N-Butylammonium Iodide: A simpler compound with only one butyl group attached to the ammonium ion.
Uniqueness
N-Butyl-N-hexyl-N-pentylheptan-1-aminium iodide is unique due to its combination of long alkyl chains and iodide counterion, which confer specific solubility and reactivity properties. This makes it particularly useful in applications requiring phase-transfer catalysis and membrane interaction studies.
Propiedades
Número CAS |
628724-42-5 |
|---|---|
Fórmula molecular |
C22H48IN |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
butyl-heptyl-hexyl-pentylazanium;iodide |
InChI |
InChI=1S/C22H48N.HI/c1-5-9-13-15-18-22-23(19-12-8-4,20-16-11-7-3)21-17-14-10-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
FOQLBUMBHWTVIS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[N+](CCCC)(CCCCC)CCCCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)

![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)





![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)



